Deruxtecan-d4-1, also known as Trastuzumab deruxtecan, is an innovative compound classified as an antibody-drug conjugate. It is primarily utilized in the treatment of certain types of unresectable or metastatic breast cancer that express the Human Epidermal growth factor Receptor 2 (HER2). This compound combines a humanized monoclonal antibody, trastuzumab, with a topoisomerase I inhibitor, deruxtecan. The unique feature of this drug is its cleavable peptide linker that connects the antibody to the cytotoxic drug, allowing for targeted delivery and reduced systemic toxicity .
Deruxtecan-d4-1 was developed through a collaboration between Daiichi Sankyo and AstraZeneca. It is classified under the category of biopharmaceuticals, specifically as a protein-based therapy. The compound has gained approval from regulatory bodies such as the FDA for use against HER2-positive cancers and is recognized for its high drug-to-antibody ratio, which enhances its efficacy against tumors with varying levels of HER2 expression .
The synthesis of deruxtecan involves several key steps, primarily focusing on the late-stage coupling of exatecan with a linker intermediate. The process begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by a series of reactions including nitro reduction, acetylation, and Heck coupling to produce the necessary intermediates.
The final steps include peptide coupling under specific conditions using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the desired product. The purification process involves crystallization from solvents like tetrahydrofuran and acetone to yield high-purity deruxtecan suitable for therapeutic use .
Deruxtecan-d4-1 exhibits a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 1034.05 Da. The compound's structure includes a humanized IgG1 monoclonal antibody linked to the topoisomerase inhibitor through a tetrapeptide-based cleavable linker. This design facilitates selective targeting of HER2-expressing cancer cells while minimizing off-target effects .
Component | Molecular Weight (Da) |
---|---|
Deruxtecan-d4-1 | 1034.05 |
Trastuzumab | ~150,000 |
Total Antibody-Drug Conjugate | ~158,000 |
The chemical reactions involved in synthesizing deruxtecan include various organic transformations such as bromination, reduction, coupling reactions, and cyclization processes. Each step is meticulously controlled to ensure high yields and purity of the final product. For instance, the use of palladium catalysts in Heck coupling reactions allows for efficient formation of carbon-carbon bonds necessary for building complex structures like exatecan .
Deruxtecan functions by binding to HER2 receptors on cancer cells through trastuzumab. Upon internalization, the drug-linker complex undergoes cleavage via lysosomal enzymes, releasing deruxtecan (DXd). This active component inhibits topoisomerase I, preventing DNA re-ligation during replication and leading to DNA damage and apoptosis in tumor cells. The mechanism showcases both targeted delivery and potent cytotoxicity against HER2-positive tumors .
The chemical properties include stability under physiological conditions due to the cleavable linker which ensures that deruxtecan is released only within target cells. Additionally, its high plasma protein binding (approximately 97%) enhances its therapeutic window by prolonging circulation time in the bloodstream .
Deruxtecan-d4-1 is primarily used in oncology for treating HER2-positive breast cancers that are resistant to conventional therapies. Its unique mechanism allows it not only to target primary tumors but also to exert a bystander effect on neighboring cancer cells that may express lower levels of HER2. This characteristic makes it a valuable addition to existing cancer treatment regimens .
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3